

Application Notes and Protocols for Amantadine-d15 in Bioanalytical Assays

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Compound of Interest

Compound Name: Amantadine-d15

Cat. No.: B586517

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This document provides detailed application notes and protocols for the use of **Amantadine-d15** as an internal standard in the bioanalytical quantification of amantadine. The information compiled is based on established methodologies to ensure accuracy, precision, and reproducibility in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials.

Introduction

Amantadine is an antiviral and antiparkinsonian agent, and its accurate measurement in biological matrices is crucial for clinical and research applications. The use of a stable isotope-labeled internal standard, such as **Amantadine-d15**, is the gold standard in mass spectrometry-based bioanalytical methods. This approach effectively compensates for variability during sample preparation and instrumental analysis, thereby enhancing the reliability of the quantitative results.^[1] **Amantadine-d15**, being a deuterated analog of the analyte, shares similar physicochemical properties, ensuring it behaves similarly throughout the analytical process.^[2]

Recommended Concentration of Amantadine-d15

The optimal concentration of the internal standard (IS) is a critical parameter in developing a robust bioanalytical method. The goal is to use a concentration that produces a consistent and reliable signal without interfering with the analyte's measurement. Based on validated methods,

the recommended concentration for **Amantadine-d15** spiking solutions in human plasma analysis is typically in the range of 400 ng/mL to 500 ng/mL.

One validated LC-MS³ method utilized an **Amantadine-d15** internal standard solution at a concentration of 400 ng/mL.[3] Another high-throughput HPLC-MS/MS method prepared the IS spiking solution at a final concentration of 500 ng/mL.[4] The selection of the specific concentration is often guided by the expected concentration range of the analyte in the study samples and the sensitivity of the mass spectrometer.

Quantitative Data Summary

The performance of **Amantadine-d15** as an internal standard has been evaluated in several studies. The following table summarizes the key validation parameters from a published LC-MS³ method.[3][5]

Validation Parameter	Performance Metric
Linearity Range	50–1500 ng/mL[3][5]
Correlation Coefficient (r)	> 0.995[3][5]
Lower Limit of Quantification (LLOQ)	50 ng/mL[3][6]
Intra-day Precision (% RSD)	< 8.0%[3][5]
Inter-day Precision (% RSD)	< 8.0%[3][5]
Intra-day Accuracy	< 8.0%[3][5]
Inter-day Accuracy	< 8.0%[3][5]
Extraction Recovery	Within acceptable limits[3]
Matrix Effect	Within acceptable limits[3]

Experimental Protocols

Two common sample preparation techniques for the analysis of amantadine in human plasma using **Amantadine-d15** as an internal standard are protein precipitation and solid-phase extraction (SPE).

Method 1: LC-MS³ with Protein Precipitation[1][3]

This method is valued for its simplicity and high throughput.

1. Sample Preparation (Protein Precipitation):

- To a suitable volume of plasma sample, add the **Amantadine-d15** internal standard spiking solution to achieve the desired final concentration (e.g., 400 ng/mL).
- Pre-treat the plasma samples with acetonitrile to precipitate proteins. A common ratio is 3:1 (acetonitrile:plasma).
- Vortex the mixture thoroughly to ensure complete protein precipitation.
- Centrifuge the samples at a high speed to pellet the precipitated proteins.
- Carefully collect the supernatant for injection into the LC-MS system.

2. Chromatographic Conditions:[3]

- Column: Agilent Poroshell 120 SB-C18 (4.6 mm × 50 mm, 2.7 μm)
- Mobile Phase: Isocratic elution with 70% 0.1% formic acid in water (A) and 30% acetonitrile (B)
- Flow Rate: 0.8 mL/min
- Column Temperature: 40 °C
- Autosampler Temperature: 25 °C

3. Mass Spectrometric Conditions:[1][3]

- Ionization: Electrospray Ionization (ESI) in positive mode
- Detection: Triple-stage fragmentation (MS³)
- MS³ Transitions:
- Amantadine: m/z 152.2 → 135.3 → 107.4[1][3]
- **Amantadine-d15**: m/z 167.0 → 150.3 → 118.1[1][3]

Method 2: LC-MS/MS with Solid-Phase Extraction (SPE) [7]

This method offers cleaner extracts and can achieve lower limits of quantification.

1. Sample Preparation (Solid-Phase Extraction):

- To 200 μL of plasma, add 50 μL of the **Amantadine-d15** internal standard working solution.

- Alkalinize the sample by adding 100 μL of 0.1 M NaOH.
- Load the sample onto a pre-conditioned cation-exchange SPE cartridge (e.g., Strata-X-C 33 μm).
- Wash the cartridge with 2 x 1.0 mL of water.
- Dry the cartridge thoroughly under a stream of nitrogen gas.
- Elute the analyte and internal standard with an appropriate elution solvent (e.g., 5% ammonium hydroxide in methanol).
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in the mobile phase for injection.

2. Chromatographic Conditions:[7]

- Column: Synergi™ Hydro-RP C18 (150 mm \times 4.6 mm, 4 μm)
- Mobile Phase: Acetonitrile and 10 mM ammonium formate, pH 3.0 (80:20, v/v)

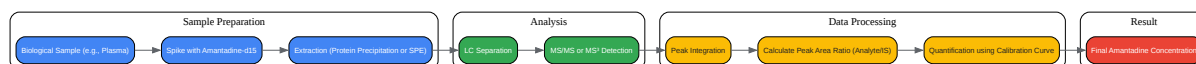
3. Mass Spectrometric Conditions:[7]

- Ionization: Electrospray Ionization (ESI) in positive mode
- Detection: Multiple Reaction Monitoring (MRM)
- MRM Transitions:
 - Amantadine: m/z 152.1 \rightarrow 135.1
 - **Amantadine-d15**: m/z 167.2 \rightarrow 150.1[4]

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the bioanalytical quantification of amantadine using **Amantadine-d15** as an internal standard.

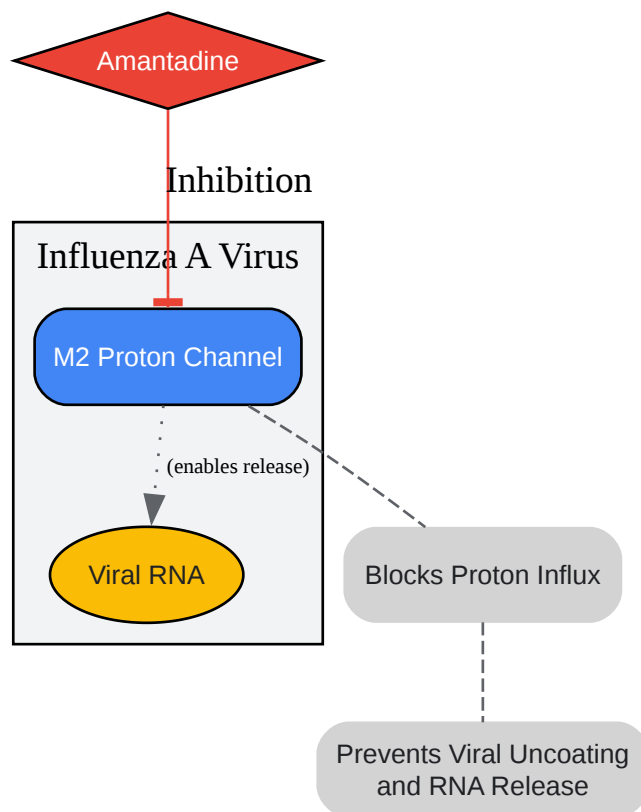


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Bioanalytical workflow for Amantadine quantification.

Mechanism of Action

Amantadine's primary antiviral mechanism of action is not a complex signaling pathway but a direct interaction with the M2 proton channel of the influenza A virus, which inhibits viral uncoating.^[8]



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Amantadine's mechanism of action on the M2 channel.

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